molecular formula C18H25NO4 B15252266 Tert-butyl 4-(4-methoxy-2-methylphenyl)-3-oxopiperidine-1-carboxylate

Tert-butyl 4-(4-methoxy-2-methylphenyl)-3-oxopiperidine-1-carboxylate

Cat. No.: B15252266
M. Wt: 319.4 g/mol
InChI Key: SPJGOTWVDIJOHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(4-methoxy-2-methylphenyl)-3-oxopiperidine-1-carboxylate is a complex organic compound with a unique structure that combines a piperidine ring with a tert-butyl ester and a methoxy-substituted aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-methoxy-2-methylphenyl)-3-oxopiperidine-1-carboxylate typically involves the reaction of 4-methoxy-2-methylaniline with di-tert-butyl dicarbonate. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to facilitate the reaction, and the product is purified through crystallization from hexane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-methoxy-2-methylphenyl)-3-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or iron(III) chloride (FeCl₃).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro, halogenated, or other substituted aromatic compounds.

Scientific Research Applications

Tert-butyl 4-(4-methoxy-2-methylphenyl)-3-oxopiperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-methoxy-2-methylphenyl)-3-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(4-methoxy-2-methylphenyl)-3-oxopiperidine-1-carboxylate is unique due to its combination of a piperidine ring, tert-butyl ester, and methoxy-substituted aromatic ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C18H25NO4

Molecular Weight

319.4 g/mol

IUPAC Name

tert-butyl 4-(4-methoxy-2-methylphenyl)-3-oxopiperidine-1-carboxylate

InChI

InChI=1S/C18H25NO4/c1-12-10-13(22-5)6-7-14(12)15-8-9-19(11-16(15)20)17(21)23-18(2,3)4/h6-7,10,15H,8-9,11H2,1-5H3

InChI Key

SPJGOTWVDIJOHU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2CCN(CC2=O)C(=O)OC(C)(C)C

Origin of Product

United States

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